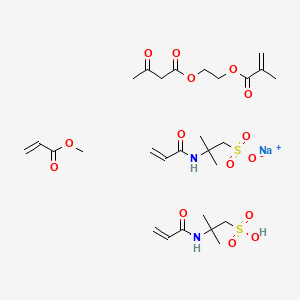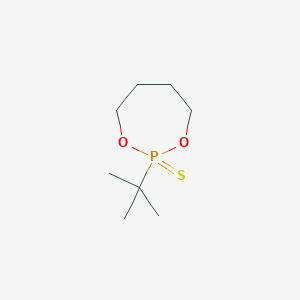![molecular formula C18H13NO4S B14487054 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid CAS No. 66074-57-5](/img/structure/B14487054.png)
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is a chemical compound that features a furan ring, a benzoic acid moiety, and a phenylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. One common method involves the reaction of 5-(phenylcarbamoyl)furan-2-thiol with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the phenylcarbamoyl group can yield aniline derivatives.
Aplicaciones Científicas De Investigación
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mecanismo De Acción
The mechanism by which 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and phenylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a different substituent on the furan ring.
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is unique due to the combination of its furan ring, phenylcarbamoyl group, and benzoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66074-57-5 |
|---|---|
Fórmula molecular |
C18H13NO4S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[5-(phenylcarbamoyl)furan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-12-6-2-1-3-7-12)14-10-11-16(23-14)24-15-9-5-4-8-13(15)18(21)22/h1-11H,(H,19,20)(H,21,22) |
Clave InChI |
UKJXTVWVMDAZGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)SC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


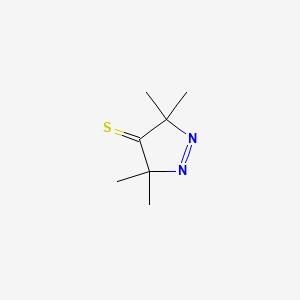
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)


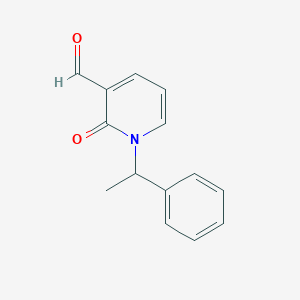
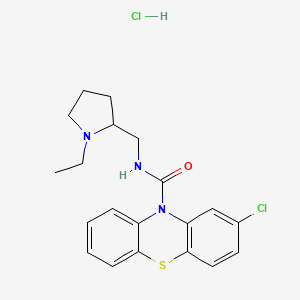
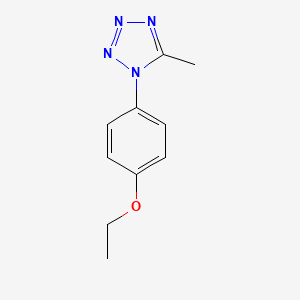
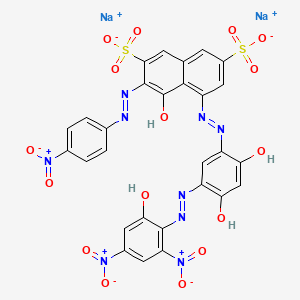

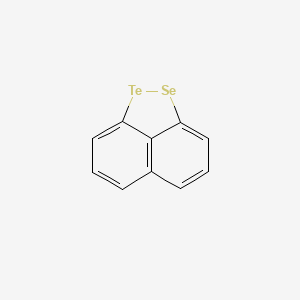
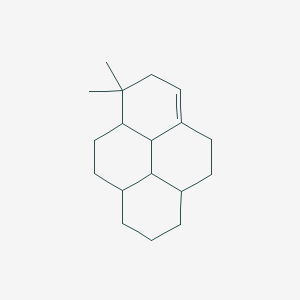
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
